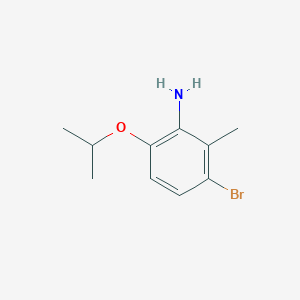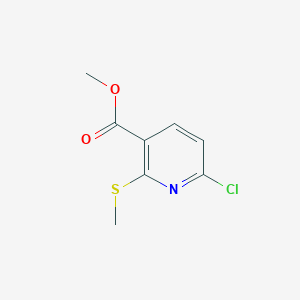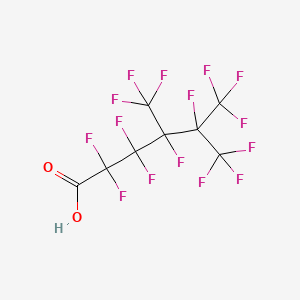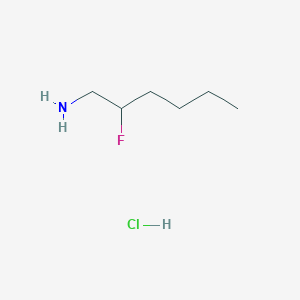
2-Fluorohexan-1-amine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of amines like 2-Fluorohexan-1-amine hydrochloride can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
Amines, such as 2-Fluorohexan-1-amine hydrochloride, have a lone electron pair on their nitrogen atoms which can accept a proton . This makes them act as weak organic bases . The structure of amines can be determined using spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Amines are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water . They also undergo reactions like alkylation and acylation .Physical And Chemical Properties Analysis
Amines like 2-Fluorohexan-1-amine hydrochloride have the ability to act as weak organic bases . They can react with acids to form salts soluble in water . The boiling points of amines are dependent on their structure and the number of carbon atoms they contain .Wissenschaftliche Forschungsanwendungen
Synthesis of Anti-viral Agents
Research by Oka et al. (2001) focuses on designing and preparing novel tricyclic compounds with unique amine moieties for the development of anti-influenza virus agents. Their work identifies a compound with potent anti-influenza A virus activity, highlighting the potential of specific amine-based compounds in viral inhibition (Oka, Ishiwata, Iwata, Honda, & Kakigami, 2001).
Advancements in Aminopyridine Derivatives Synthesis
Li et al. (2018) developed an efficient, catalyst-free method for synthesizing 2-aminopyridine derivatives through nucleophilic substitution and hydrolysis of 2-fluoropyridine and acetamidine hydrochloride. This method uses inexpensive acetamidine hydrochloride as the ammonia source and showcases high yield, chemoselectivity, and wide substrate adaptability (Li, Huang, Liao, Shao, & Chen, 2018).
Fluorescent Assays and Labeling of Biomolecules
Jeon et al. (2020) describe the use of amine-reactive dyes based on meso-carboxyBODIPY for the fluorogenic detection and labeling of amines, amino acids, and proteins. Their approach yields significant changes in emission spectra and intensity upon amide bond formation, enabling rapid and selective detection and labeling applications (Jeon, Kim, Jin, Lee, Bae, Bouffard, & Kim, 2020).
Insights into Chemical Reactions and Material Properties
Bombek et al. (2004) and Anxionnat et al. (2012) provide insights into electrophilic amination reactions involving fluorophenols and the development of methods for introducing fluorine atoms into compounds, respectively. These studies contribute to our understanding of chemical reactivity and the synthesis of fluorine-containing compounds, which are of interest in pharmaceuticals and material science (Bombek, Požgan, Kočevar, & Polanc, 2004); (Anxionnat, Robert, George, Ricci, Perrin, Gomez Pardo, & Cossy, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluorohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN.ClH/c1-2-3-4-6(7)5-8;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHYXOCIGQQJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484378.png)


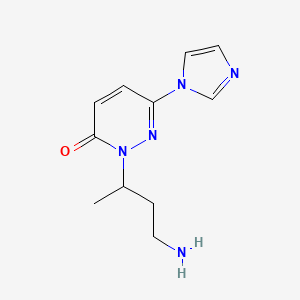

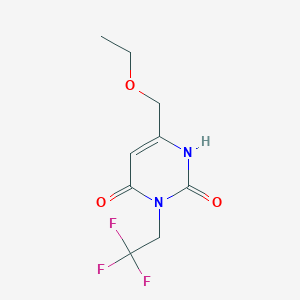
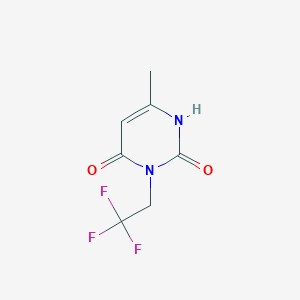


![3-(tert-Butyl) 10-methyl 9-hydroxy-7-oxo-1,4,5,7-tetrahydropyrido[1,2-d][1,4]diazepine-3,10(2H)-dicarboxylate](/img/structure/B1484390.png)
